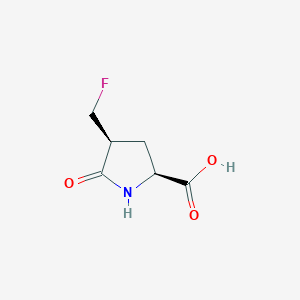
(2S,4S)-4-(fluoromethyl)-5-oxopyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- “(2S,4S)-4-(fluoromethyl)-5-oxopyrrolidine-2-carboxylic acid” is a chiral compound with a complex three-dimensional structure.
- It belongs to the family of diterpenoid alkaloids, which are widely distributed in plants of the Ranunculaceae family, including Aconitum and Delphinium genera.
- These alkaloids exhibit significant physiological activities, such as anti-inflammatory, analgesic, cardiotonic, and anticancer effects .
Preparation Methods
- The synthetic routes for this compound involve several key steps.
- Notably, recent research has utilized oxidative dearomatization and Diels-Alder cycloaddition reactions as crucial strategies to construct various diterpenoid alkaloids, including the specific skeleton of “(2S,4S)-4-(fluoromethyl)-5-oxopyrrolidine-2-carboxylic acid” and related natural products .
Chemical Reactions Analysis
- The compound likely undergoes oxidation, reduction, and substitution reactions.
- Common reagents and conditions used in its synthesis include oxidative dearomatization agents, Diels-Alder dienes, and specific catalysts.
- Major products formed during these reactions include the desired compound itself and potentially intermediates with modified functional groups.
Scientific Research Applications
- In chemistry, this compound serves as a valuable synthetic target due to its structural complexity.
- In biology, it may interact with cellular receptors or enzymes, affecting biological processes.
- In medicine, it could be investigated for potential therapeutic applications, such as anti-inflammatory or anticancer agents.
- In industry, its synthesis and derivatives may find use in fine chemicals or pharmaceuticals.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects remains an active area of research.
- It likely interacts with specific molecular targets or pathways, modulating cellular functions.
Comparison with Similar Compounds
- While I don’t have specific information on similar compounds, it’s essential to highlight the uniqueness of “(2S,4S)-4-(fluoromethyl)-5-oxopyrrolidine-2-carboxylic acid” within its class of diterpenoid alkaloids.
Properties
Molecular Formula |
C6H8FNO3 |
|---|---|
Molecular Weight |
161.13 g/mol |
IUPAC Name |
(2S,4S)-4-(fluoromethyl)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H8FNO3/c7-2-3-1-4(6(10)11)8-5(3)9/h3-4H,1-2H2,(H,8,9)(H,10,11)/t3-,4+/m1/s1 |
InChI Key |
XHGXLSCASXGUSO-DMTCNVIQSA-N |
Isomeric SMILES |
C1[C@@H](C(=O)N[C@@H]1C(=O)O)CF |
Canonical SMILES |
C1C(C(=O)NC1C(=O)O)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















